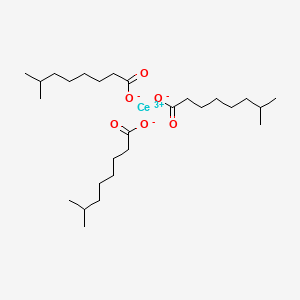
Cerium(III) isononanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cerium(III) isononanoate is a coordination compound of cerium, a rare earth element, with isononanoic acid. Cerium is known for its unique chemical properties, including its ability to exist in multiple oxidation states, making it valuable in various industrial and scientific applications. Isononanoic acid, a branched-chain fatty acid, is often used in the synthesis of metal carboxylates due to its stability and solubility in organic solvents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cerium(III) isononanoate can be synthesized through a reaction between cerium(III) chloride and isononanoic acid in the presence of a suitable solvent such as toluene or xylene. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the this compound complex. The general reaction can be represented as follows:
CeCl3+3C9H19COOH→Ce(C9H19COO)3+3HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where cerium(III) chloride and isononanoic acid are fed into a reactor. The reaction mixture is then heated and stirred to ensure complete conversion. The product is typically purified through filtration and solvent evaporation to obtain the desired this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Cerium(III) isononanoate can undergo various chemical reactions, including:
Oxidation: Cerium(III) can be oxidized to cerium(IV) under suitable conditions.
Reduction: Cerium(IV) can be reduced back to cerium(III) using reducing agents.
Substitution: The isononanoate ligands can be substituted with other carboxylates or ligands.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize cerium(III) to cerium(IV).
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used to reduce cerium(IV) to cerium(III).
Substitution: Ligand exchange reactions can be carried out in the presence of other carboxylic acids or ligands.
Major Products Formed
Oxidation: Cerium(IV) compounds such as cerium(IV) oxide.
Reduction: Cerium(III) compounds such as cerium(III) oxide.
Substitution: New cerium carboxylates or complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Cerium(III) isononanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential antioxidant properties and interactions with biological molecules.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of coatings, lubricants, and as a stabilizer in plastics.
Wirkmechanismus
The mechanism of action of cerium(III) isononanoate involves its ability to undergo redox reactions, switching between cerium(III) and cerium(IV) states. This redox activity allows it to interact with various molecular targets and pathways, including:
Antioxidant Activity: Cerium(III) can scavenge free radicals and reactive oxygen species, protecting cells from oxidative damage.
Catalytic Activity: Cerium(III) can catalyze various chemical reactions, including oxidation and reduction processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cerium(III) acetate
- Cerium(III) nitrate
- Cerium(III) chloride
Uniqueness
Cerium(III) isononanoate is unique due to its branched-chain fatty acid ligand, which provides enhanced solubility and stability in organic solvents compared to other cerium(III) carboxylates. This makes it particularly useful in applications requiring organic solubility and stability.
Eigenschaften
CAS-Nummer |
85118-09-8 |
|---|---|
Molekularformel |
C27H51CeO6 |
Molekulargewicht |
611.8 g/mol |
IUPAC-Name |
cerium(3+);7-methyloctanoate |
InChI |
InChI=1S/3C9H18O2.Ce/c3*1-8(2)6-4-3-5-7-9(10)11;/h3*8H,3-7H2,1-2H3,(H,10,11);/q;;;+3/p-3 |
InChI-Schlüssel |
GCGBGTXXCLJJAS-UHFFFAOYSA-K |
Kanonische SMILES |
CC(C)CCCCCC(=O)[O-].CC(C)CCCCCC(=O)[O-].CC(C)CCCCCC(=O)[O-].[Ce+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



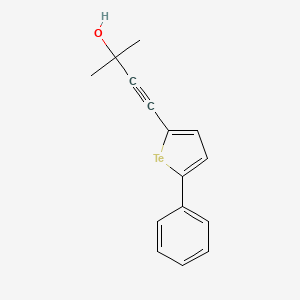
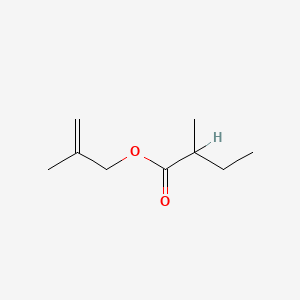


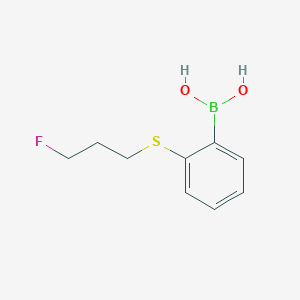
![[(2S)-2-methylbutyl] heptanoate](/img/structure/B12641787.png)
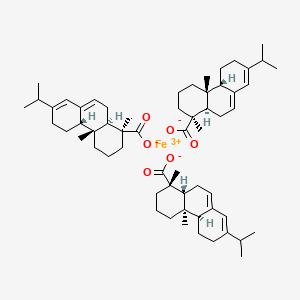
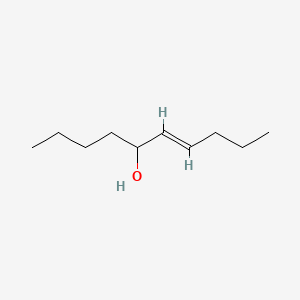


![3H-1,2,4-Triazol-3-one, 2-(2-aminoethyl)-4-[4-(5-benzofuranyl)phenyl]-5-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-2,4-dihydro-](/img/structure/B12641813.png)
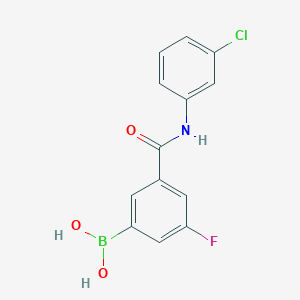
![1-Butyl-2-methyl-3-[2-(3-methyl-1-benzothiophen-2-yl)cyclohex-1-en-1-yl]-1H-indole](/img/structure/B12641818.png)
